Cabozantinib
Overview
Description
Synthesis Analysis
The synthesis of Cabozantinib (S)-malate involves multiple steps starting from 3,4-dimethoxyaniline, leading to the formation of 6,7-dimethoxy-4-(4-nitrophenoxy)quinoline through a series of reactions including substitution, cyclization, chlorination, and nucleophilic substitution. This intermediate undergoes further transformations including Pd/C-H2 reduction, acylation, and finally a salt-forming reaction to yield cabozantinib with an overall yield of about 44% based on the starting material (Xie Ning et al., 2014).
Scientific Research Applications
Castration-Resistant Prostate Cancer : Cabozantinib shows clinically meaningful activity in castration-resistant prostate cancer, with improvements in bone scans, pain, analgesic use, soft tissue disease, circulating tumor cells, and bone biomarkers (Smith et al., 2014). It also inhibits the growth of prostate cancer in bone and soft tissues, suggesting its potential for effective treatment at different stages of the disease (Nguyen et al., 2013).
Metastatic Medullary Thyroid Cancer : In patients with hereditary and sporadic metastatic medullary thyroid cancer, particularly those with RET M918T mutation, Cabozantinib prolongs progression-free survival (Krajewska et al., 2016). It also significantly improved progression-free survival in patients with progressive metastatic medullary thyroid cancer, though with notable toxicity (Elisei et al., 2013).
Hepatocellular Carcinoma : Cabozantinib has shown promise in prolonging overall survival and progression-free survival in adults with advanced hepatocellular carcinoma, especially those previously treated with sorafenib (Deeks, 2019). It reverses multidrug resistance in human hepatoma HepG2/adr cells by modulating the function of P-glycoprotein (Xiang et al., 2015).
Renal Cell Carcinoma : Cabozantinib demonstrated a significant clinical benefit in progression-free survival and objective response rate over sunitinib as first-line therapy in patients with intermediate- or poor-risk metastatic renal cell carcinoma (Choueiri et al., 2017). It also proved effective in renal-cell carcinoma that progressed after VEGFR-targeted therapy, extending progression-free survival compared to everolimus (Choueiri et al., 2015).
Colorectal Cancer : In colorectal cancer patient-derived tumor xenograft models, Cabozantinib showed potent inhibitory effects on tumor growth, particularly in tumors with a PIK3CA mutation (Song et al., 2015).
Combination with Immunotherapy : When combined with a cancer vaccine, Cabozantinib significantly improved antitumor efficacy by altering the immune system and tumor phenotype (Kwilas et al., 2014).
Safety and Adverse Effects : The safety profile of Cabozantinib is generally acceptable, but caution is advised in patients with renal or hepatic impairment (Nguyen et al., 2016). Cutaneous adverse effects are commonly associated with its use (Zuo et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQOQHATWINJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233968 | |
Record name | Cabozantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
COMETRIQ is practically insoluble in water. | |
Record name | Cabozantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2. | |
Record name | Cabozantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cabozantinib | |
CAS RN |
849217-68-1 | |
Record name | Cabozantinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabozantinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabozantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cabozantinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849217-68-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOZANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.